molecular formula C19H20N2O3S B11563136 4-[(E)-(2-{[(2-methylbenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl acetate

4-[(E)-(2-{[(2-methylbenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl acetate

Cat. No.: B11563136
M. Wt: 356.4 g/mol
InChI Key: RISLIMQCRUNTFW-RGVLZGJSSA-N
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Description

4-[(E)-[(2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENYL ACETATE is a complex organic compound with a unique structure that includes a phenyl acetate group, an imino group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENYL ACETATE typically involves multiple steps. One common method includes the reaction of 2-methylphenylmethyl sulfanyl acetamide with an appropriate aldehyde under acidic conditions to form the imino intermediate. This intermediate is then reacted with phenyl acetate in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENYL ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(E)-[(2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENYL ACETATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(E)-[(2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENYL ACETATE involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

[4-[(E)-[[2-[(2-methylphenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenyl] acetate

InChI

InChI=1S/C19H20N2O3S/c1-14-5-3-4-6-17(14)12-25-13-19(23)21-20-11-16-7-9-18(10-8-16)24-15(2)22/h3-11H,12-13H2,1-2H3,(H,21,23)/b20-11+

InChI Key

RISLIMQCRUNTFW-RGVLZGJSSA-N

Isomeric SMILES

CC1=CC=CC=C1CSCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C

Canonical SMILES

CC1=CC=CC=C1CSCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C

Origin of Product

United States

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